2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate
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Overview
Description
2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate typically involves the reaction of 2,6-diamino-4-chloropyrimidine with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like piperidine and acetic anhydride are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different pharmacological properties and applications .
Scientific Research Applications
2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in DNA replication and repair.
Medicine: Research has shown that derivatives of this compound may have anticancer, antiviral, and antibacterial properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl benzoate
- 2,6-Diamino-4-chloropyrimidine
- 2,4-Diamino-6-piperidinopyrimidine
Uniqueness
2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C13H16N4O2 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
(2,4-diamino-3,6-dimethyl-4H-pyrimidin-5-yl) benzoate |
InChI |
InChI=1S/C13H16N4O2/c1-8-10(11(14)17(2)13(15)16-8)19-12(18)9-6-4-3-5-7-9/h3-7,11H,14H2,1-2H3,(H2,15,16) |
InChI Key |
FRQXPCRPUKSMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N(C(=N1)N)C)N)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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